GPRC6A Receptor Antagonist Potency: A Defined IC₅₀ for Target Validation
6-Fluoro-5-(hydroxymethyl)indolin-2-one demonstrates measurable antagonist activity at the mouse GPRC6A receptor, a Family C GPCR implicated in amino acid sensing and proteinopathies, with an IC₅₀ of 9.33 µM (9.33E+3 nM) [1]. This potency distinguishes it from earlier-generation GPRC6A antagonists like calindol and NPS 2143, which exhibit ~30-fold selectivity for the calcium-sensing receptor (CaSR) over GPRC6A, whereas this compound and related allosteric antagonists achieve at least 3-fold selectivity for GPRC6A [2].
| Evidence Dimension | GPRC6A antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.33 µM (9.33E+3 nM) |
| Comparator Or Baseline | Calindol / NPS 2143: ~30-fold selectivity for CaSR over GPRC6A; novel allosteric antagonists: ≥3-fold selectivity for GPRC6A |
| Quantified Difference | Improved GPRC6A selectivity profile vs. calindol/NPS 2143 (class-level, no direct head-to-head IC₅₀ data available) |
| Conditions | Antagonist activity at mouse GPRC6A expressed in HEK293 cells, assessed by inhibition of L-ornithine-induced inositol monophosphate accumulation [1] |
Why This Matters
The defined IC₅₀ provides a quantitative benchmark for GPRC6A target engagement, enabling rational selection for mechanism-of-action studies where calindol or NPS 2143 would be confounded by off-target CaSR activity.
- [1] BindingDB Entry BDBM50133682 (CHEMBL3633656). Affinity Data: IC50 9.33E+3 nM for mouse GPRC6A receptor. View Source
- [2] Gloriam DE, Wellendorph P, Johansen LD, et al. Chemogenomic discovery of allosteric antagonists at the GPRC6A receptor. Chem Biol. 2011;18(11):1489-1498. View Source
